2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group and a phenyloxan-4-yl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-phenyloxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential therapeutic use, the compound may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the phenyloxan-4-yl group.
4-chlorobenzyl chloride: Contains the chlorophenyl group but differs in its functional groups and reactivity.
2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate: A more complex structure with additional functional groups.
Uniqueness
2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is unique due to the presence of both the chlorophenyl and phenyloxan-4-yl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c21-18-8-6-16(7-9-18)14-19(23)22-15-20(10-12-24-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULFDOGLJBAAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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